N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
Description
N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole-derived compound featuring a benzamide core substituted with a 4-methylbenzenesulfonamido group at the 2-position. The benzothiazole moiety is further modified with methoxy (4-position) and nitro (6-position) substituents.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-13-7-9-15(10-8-13)34(30,31)25-17-6-4-3-5-16(17)21(27)24-22-23-20-18(32-2)11-14(26(28)29)12-19(20)33-22/h3-12,25H,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSVGDGGATVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Methoxy and Nitro Groups: Methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonylamino group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the benzothiazole derivative with the appropriate benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of functional groups like nitro and sulfonylamino can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analog: N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide
The closest structural analog identified in the evidence is N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide (). Below is a detailed comparison:
Structural and Functional Implications:
Core Differences: The benzamide core in the target compound introduces a larger aromatic system compared to the acetamide core of the analog. This may enhance π-π stacking interactions in biological targets but could reduce solubility . The sulfonamido group (SO₂NH) in the target compound vs.
Substituent Effects :
- The 4-methylbenzenesulfonamido group in the target compound adds steric bulk and hydrophobicity compared to the phenylsulfonyl group in the analog. This could influence selectivity in enzyme inhibition.
- Both compounds retain the 4-methoxy-6-nitrobenzothiazole moiety, which is associated with electron-withdrawing effects and possible antimicrobial or anticancer activity.
Research Findings and Inferences
- Solubility : The acetamide analog has a lower molecular weight (407.415 g/mol) and may exhibit better aqueous solubility than the benzamide-derived target compound .
- Bioactivity: Sulfonamides are known inhibitors of carbonic anhydrases and matrix metalloproteinases. The target compound’s sulfonamido group could enhance inhibitory potency compared to the sulfonyl-containing analog .
- Synthetic Accessibility : The acetamide analog’s simpler structure (C₁₆H₁₃N₃O₆S₂) suggests easier synthesis and purification, whereas the target compound’s benzamide core may require multi-step functionalization.
Biological Activity
N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a benzothiazole moiety, a methoxy group, and a sulfonamide linkage, which contribute to its diverse biological activities.
- Molecular Formula: C21H22N4O6S2
- Molecular Weight: 490.55 g/mol
- CAS Number: 683260-06-2
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Below are key findings regarding its biological effects:
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole, including this compound, possess antimicrobial properties. The presence of the nitro group enhances its efficacy against various bacterial strains.
Anticancer Potential
The compound has been investigated for its anticancer properties. Initial studies suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound is believed to be mediated through interactions with specific biological targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Signal Transduction Pathways: It could modulate pathways that regulate cell survival and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some notable examples:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Ethoxy-N-[4-(4-methylpyrimidinyl)sulfamoyl]phenyl]benzamide | C20H20N4O4S | Antimicrobial |
| 3-(4-Methylphenyl)-N-[2-(4-sulfamoylphenyl)]benzamide | C19H20N4O3S | Anticancer |
| N-[7-Chloro-2-(4-methoxyphenyl)-quinazolin]-4-nitrobenzenesulfonamide | C18H16ClN5O5S | Potent anticancer activity |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Study 2: Anticancer Activity
In vitro studies performed on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, and what critical reaction parameters must be controlled to ensure optimal yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core followed by sulfonamide coupling. Key steps include:
- Nitro-group introduction : Controlled nitration at the 6-position of the benzothiazole ring under acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
- Sulfonamide coupling : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile/water (3:1) to facilitate amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while temperature control (20–60°C) prevents decomposition of nitro or methoxy groups .
- Critical parameters : Monitor reaction progress via TLC, optimize stoichiometry of intermediates, and purify via crystallization (e.g., methanol/water mixtures) to achieve yields >70% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Recommended techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage (δ 2.5–3.5 ppm for SO₂NH) and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
- IR spectroscopy : Validate nitro (1520–1350 cm⁻¹) and sulfonamide (1320–1160 cm⁻¹) functional groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out side products .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >95% .
Q. How can X-ray crystallography be applied to resolve ambiguities in the molecular configuration of this benzothiazole-sulfonamide hybrid?
- Protocol :
- Grow single crystals via slow evaporation in methanol/water (4:1) .
- Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å) and refine structures via SHELXL .
- Analyze torsion angles to confirm spatial orientation of the nitro and methoxy groups, which influence biological activity .
Advanced Research Questions
Q. What strategies can resolve contradictory data between computational predictions and experimental observations in the compound's reactivity?
- Approach :
- Cross-validation : Compare DFT-calculated reaction pathways (e.g., nitro-group reduction) with experimental kinetic studies using UV-Vis spectroscopy .
- Isotopic labeling : Use ¹⁵N-labeled analogs to track nitro-group behavior during reduction or substitution reactions .
- Controlled variable testing : Systematically vary solvents (DMF vs. THF) and catalysts (Pd/C vs. Raney Ni) to identify discrepancies in reaction outcomes .
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's substituents?
- Experimental design :
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (CN) at the 4-methylbenzenesulfonamido position .
- Biological assays : Test inhibitory activity against target enzymes (e.g., HDACs or kinases) using fluorescence-based assays .
- QSAR modeling : Correlate electronic parameters (Hammett σ) with bioactivity data to predict optimal substituents .
Q. What methodologies are recommended for analyzing the thermodynamic stability of different tautomeric forms under varying conditions?
- Techniques :
- Variable-temperature NMR : Monitor chemical shifts of labile protons (e.g., NH in sulfonamide) across 25–100°C to detect tautomeric equilibria .
- Computational analysis : Use Gaussian software to calculate Gibbs free energy differences (ΔG) between tautomers .
- pH-dependent studies : Assess stability in buffered solutions (pH 2–12) to identify dominant tautomers in physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
